Methyl 4-(octadecylamino)-4-oxobutanoate
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Overview
Description
Methyl 4-(octadecylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a long octadecyl chain attached to an amino group, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(octadecylamino)-4-oxobutanoate typically involves the reaction of octadecylamine with methyl 4-oxobutanoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or toluene, and a catalyst such as triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified using techniques such as distillation, recrystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(octadecylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 4-(octadecylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(octadecylamino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The long hydrophobic octadecyl chain allows the compound to integrate into lipid membranes, potentially altering membrane properties and affecting cellular processes. The amino and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(octadecylamino)propanoate
- Dimethyl 5-(octadecylamino)isophthalate
- 2-Octadecylamino-1,4-naphthoquinone
Uniqueness
Methyl 4-(octadecylamino)-4-oxobutanoate is unique due to its specific combination of functional groups and the length of the octadecyl chain. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
62417-27-0 |
---|---|
Molecular Formula |
C23H45NO3 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
methyl 4-(octadecylamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-22(25)19-20-23(26)27-2/h3-21H2,1-2H3,(H,24,25) |
InChI Key |
PHCKWZSHDWZHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCC(=O)OC |
Origin of Product |
United States |
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